OB-1

概要

説明

化合物「OB-1」は、蛍光増白剤として知られています。これは、さまざまな産業において、材料の輝きと白さを向上させるために広く使用されています。this compoundの化学名は、2,2'-(1,2-エテンジイルジ-4,1-フェニレン)ビスベンゾオキサゾールです。この化合物は、特に紫外線を吸収して可視青色光を再放出するのに効果的であり、黄ばみを打ち消し、製品の見栄えを向上させるのに役立ちます。

科学的研究の応用

OB-1 has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.

Biology: this compound is employed in biological assays to study cellular processes and molecular interactions.

Medicine: Research has explored its potential use in medical diagnostics and imaging techniques.

Industry: This compound is extensively used in the textile, plastic, and paper industries to enhance the appearance of products by increasing their brightness and whiteness .

作用機序

OB-1の作用機序には、紫外線を吸収して可視青色光を再放出する能力が含まれます。このプロセスは、蛍光として知られています。this compoundの分子構造により、紫外線と相互作用し、可視光の放出をもたらす電子遷移を引き起こすことができます。この特性は、黄ばみを打ち消し、材料の視覚的な外観を向上させるために使用されます。

類似の化合物との比較

This compoundは、その高い熱安定性と強い蛍光のために、他の蛍光増白剤とは異なります。類似の化合物には、次のようなものがあります。

蛍光増白剤184: 繊維や洗剤での使用で知られています。

蛍光増白剤351: 紙やプラスチック産業で一般的に使用されます。

蛍光増白剤220: さまざまな産業用途でその増白効果のために使用されています。

This compoundは、高温での用途における優れた性能と、最小限の添加で強力な増白効果を提供する能力で際立っています .

生化学分析

Biochemical Properties

OB-1 plays a significant role in biochemical reactions by inhibiting the oligomerization of STOML3, a protein that is crucial for mechanosensation . The nature of the interaction between this compound and STOML3 is inhibitory, with this compound effectively reducing the size of STOML3 clusters in the plasma membrane .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the Piezo1 ion channel, a key player in cellular mechanosensation

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to STOML3, thereby inhibiting its oligomerization . This results in a decrease in the size of STOML3 clusters in the plasma membrane and a reduction in mechanically-induced Piezo1 current amplitudes .

準備方法

合成経路と反応条件

OB-1の合成には、いくつかの手順が関与しています。一般的な方法の1つは、2-ベンゾオキサゾロンとp-メチル安息香酸を原料として使用することから始まります。これらは、溶媒の存在下、触媒としてホウ酸を添加して、170°Cから220°Cの温度で反応させます。この反応は通常、8〜15時間続きます。得られた生成物である4-(メチルフェニル)ベンゾオキサゾールをさらに、240°Cから270°Cの温度で3〜5時間、硫黄と反応させます。この過程で、硫化水素が除去され、最終生成物はトリクロロベンゼンを使用して精製されます .

工業生産方法

工業的な環境では、this compoundの製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器を使用し、反応条件を厳密に制御して、高収率と純度を確保することが含まれます。最終生成物は、しばしば結晶化と濾過によって精製され、不純物が除去されます。

化学反応の分析

反応の種類

OB-1は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。

還元: 還元反応は、this compoundの構造を改変し、その光学特性に影響を与える可能性があります。

置換: this compoundは、1つ以上の原子が他の原子または基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

置換: さまざまなハロゲン化剤と求核剤を置換反応に使用できます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はさまざまなベンゾオキサゾール誘導体をもたらす可能性があり、還元はthis compoundのさまざまな還元形態を生み出す可能性があります。

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: さまざまな化学分析と実験において、蛍光プローブとして使用されます。

生物学: this compoundは、細胞プロセスと分子相互作用を研究する生物学的アッセイで使用されます。

医学: 研究では、医療診断および画像化技術における潜在的な用途を探求しています。

産業: This compoundは、繊維、プラスチック、紙などの産業で広く使用されており、輝きと白さを向上させることで製品の見栄えを向上させています .

類似化合物との比較

OB-1 is unique compared to other fluorescent whitening agents due to its high thermal stability and strong fluorescence. Similar compounds include:

Fluorescent Brightener 184: Known for its use in textiles and detergents.

Fluorescent Brightener 351: Commonly used in paper and plastic industries.

Fluorescent Brightener 220: Utilized in various industrial applications for its brightening effects.

This compound stands out due to its superior performance in high-temperature applications and its ability to provide a strong whitening effect with minimal addition .

生物活性

OB-1 is a compound identified as a stomatin-like protein-3 (STOML3) oligomerization inhibitor, which has garnered attention due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for research and therapeutic applications.

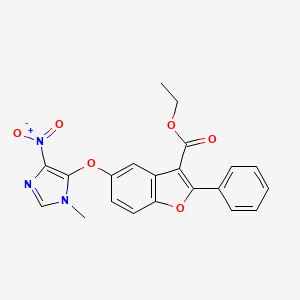

- Chemical Name : Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate

- Molecular Weight : 407.38 g/mol

- Purity : ≥98% (HPLC)

- CAS Number : 300803-69-4

- Storage Conditions : Store at room temperature

This compound functions primarily as an inhibitor of STOML3 oligomerization. By reducing the cluster size of STOML3 in the plasma membrane, this compound modulates mechanosensitive ion channels, particularly affecting Piezo1 currents. In vitro studies demonstrate that this compound decreases mechanically-induced Piezo1 but not ASIC3 current amplitudes in neuroblastoma N2a cells and cultured mouse sensory neurons .

In Vitro Studies

This compound has shown significant effects on neuronal activity:

- Mechanosensitivity : this compound administration leads to a decrease in Piezo1 currents, indicating its role in modulating mechanosensitivity in neurons.

In Vivo Studies

In animal models, this compound has been tested for its analgesic properties:

- Neuropathic Pain Model : Subcutaneous administration of this compound in mice resulted in reversible silencing of touch receptor activity and inhibited the paw withdrawal reflex, demonstrating its potential as an analgesic agent .

Data Table: Biological Activity Summary

Case Study 1: Neuropathic Pain Relief

A study involving the administration of this compound to a mouse model of neuropathic pain demonstrated that the compound effectively reduced pain responses. The results indicated that this compound could serve as a potential therapeutic agent for managing neuropathic pain conditions.

Case Study 2: Mechanotransduction Modulation

Research exploring the effects of this compound on mechanotransduction pathways revealed that its inhibition of STOML3 oligomerization plays a crucial role in modulating cellular responses to mechanical stimuli. This suggests that this compound may have applications in conditions where mechanosensitivity is altered.

Research Findings and Implications

The findings surrounding this compound's biological activity highlight its potential applications in pain management and mechanotransduction research. The ability to inhibit STOML3 oligomerization and modulate Piezo channels opens avenues for further exploration into therapeutic strategies for conditions characterized by altered mechanosensitivity or neuropathic pain.

特性

IUPAC Name |

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHGRDVYTTVJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。